molecular formula C6H15N2O3+ B1234952 erythro-5-hydroxy-L-lysinium(1+)

erythro-5-hydroxy-L-lysinium(1+)

Cat. No. B1234952
M. Wt: 163.2 g/mol
InChI Key: YSMODUONRAFBET-UHNVWZDZSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Erythro-5-hydroxy-L-lysinium(1+) is an alpha-amino-acid cation arising from deprotonation of the carboxy group and protonation of both amino groups of erythro-5-hydroxy-L-lysine;  major species at pH 7.3. It has a role as a human metabolite. It is a conjugate acid of an erythro-5-hydroxy-L-lysine.
Erythro-5-hydroxy-L-lysinium(1+), also known as (2s, 5r)-5-hydroxy-L-lysine, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom.

Scientific Research Applications

1. Structural Analysis and Synthesis

  • Erythro-5-hydroxy-L-lysinium(1+) and related compounds have been analyzed for their structural properties, such as hydrogen bonding and molecular aggregation. For instance, lysinium molecules have been studied in various configurations, revealing insights into their molecular interactions and formation of infinite chains along specific axes (Srinivasan, Sridhar, & Rajaram, 2001).

2. Biological and Pharmacological Properties

  • The biological properties of related compounds have been a subject of study, such as their inhibitory effects on serine racemase, which plays a role in neurotransmission. For example, L-erythro-β-hydroxyasparagine, a compound found in human urine, is a novel substrate of Zn2+-dependent D-serine dehydratase and has a strong inhibitory effect on mammalian serine racemase (Ito et al., 2021).

3. Optical Properties and Applications

  • The optical properties of lysinium compounds have been explored for their potential in nonlinear optical applications. Studies on compounds like L-Lysinium trifluoroacetate have revealed significant insights into their frequency doubling capabilities and potential in optical technologies (Mathivanan et al., 2008).

4. Impact on Cell and Tissue Function

  • Research on lysinium compounds has also delved into their effects on cell and tissue function, such as modulation of serotonin receptor activity. For example, L-Lysine has been studied for its partial antagonistic effect on serotonin receptors and its influence on intestinal pathologies and anxiety (Smriga & Torii, 2003).

5. Material Science and Crystal Growth

  • The synthesis and characterization of crystals containing lysinium, such as L-Lysinium 5-Sulfosalicylate, have been important in understanding the growth, spectral, thermal, linear, and non-linear optical characteristics of these organic materials, which are crucial in various technological applications (Usha et al., 2018).

properties

Product Name

erythro-5-hydroxy-L-lysinium(1+)

Molecular Formula

C6H15N2O3+

Molecular Weight

163.2 g/mol

IUPAC Name

(2S,5R)-2,6-bis(azaniumyl)-5-hydroxyhexanoate

InChI

InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/p+1/t4-,5+/m1/s1

InChI Key

YSMODUONRAFBET-UHNVWZDZSA-O

Isomeric SMILES

C(C[C@@H](C(=O)[O-])[NH3+])[C@H](C[NH3+])O

SMILES

C(CC(C(=O)[O-])[NH3+])C(C[NH3+])O

Canonical SMILES

C(CC(C(=O)[O-])[NH3+])C(C[NH3+])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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